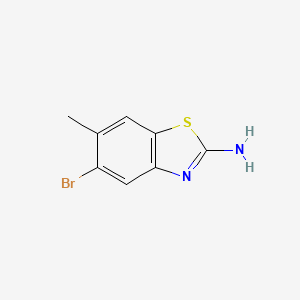

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

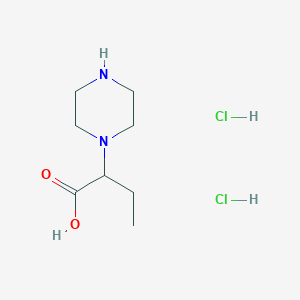

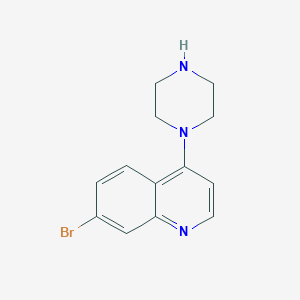

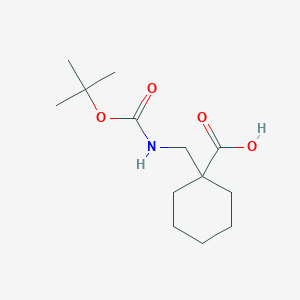

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 243.13 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles, which includes 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, can be achieved through the reaction of 2-haloanilines with dithiocarbamates . Another method involves a copper-promoted [3 + 1 + 1]-type cyclization reaction of o-iodoaniline derivatives, S8, and N-tosylhydrazones .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine is represented by the InChI code1S/C8H7BrN2S/c1-4-2-7-6 (3-5 (4)9)11-8 (10)12-7/h2-3H,1H3, (H2,10,11) . The compound forms a planar structure, with the non-H atoms deviating from the mean plane . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a solid substance at room temperature .科学的研究の応用

Preparation of Coenzyme Qn Family

The compound is a key intermediate for preparing the Coenzyme Qn family . It was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .

Electron-Transfer Activity

5-Bromo-6-methyl-1,3-benzothiazol-2-amine, also known as Coenzyme Q analogue, showed good electron-transfer activity and radical properties in aprotic media .

Synthesis of Coenzyme Q Analogues

The compound has been employed as a key intermediate for the preparation of other biological CoQ analogues .

Antioxidant Properties

Coenzyme Q10, the main homologue of CoQ existing in humans, acts as an antioxidant by reducing free radicals . This compound can be used to synthesize Coenzyme Q10.

Treatment of Mitochondrial Disorders

Coenzyme Q10 has been widely used in the treatment of mitochondrial disorders . As this compound can be used to synthesize Coenzyme Q10, it indirectly contributes to the treatment of these disorders.

Anti-Inflammatory and Analgesic Activities

Some derivatives of the compound showed anti-inflammatory and analgesic activities .

Green Synthesis

The compound can be synthesized using environmentally friendly methods, contributing to green chemistry .

Economical One-Pot Methods

Along with multistep methods for the synthesis of 2-aminobenzothiazole derivatives, economical one-pot methods with high synthetic potential are being increasingly developed .

Safety and Hazards

特性

IUPAC Name |

5-bromo-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKOJQPISWLAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589443 |

Source

|

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

CAS RN |

944887-82-5 |

Source

|

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

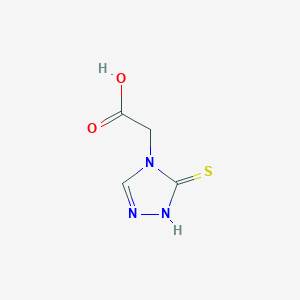

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)

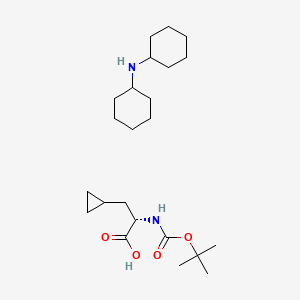

![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)